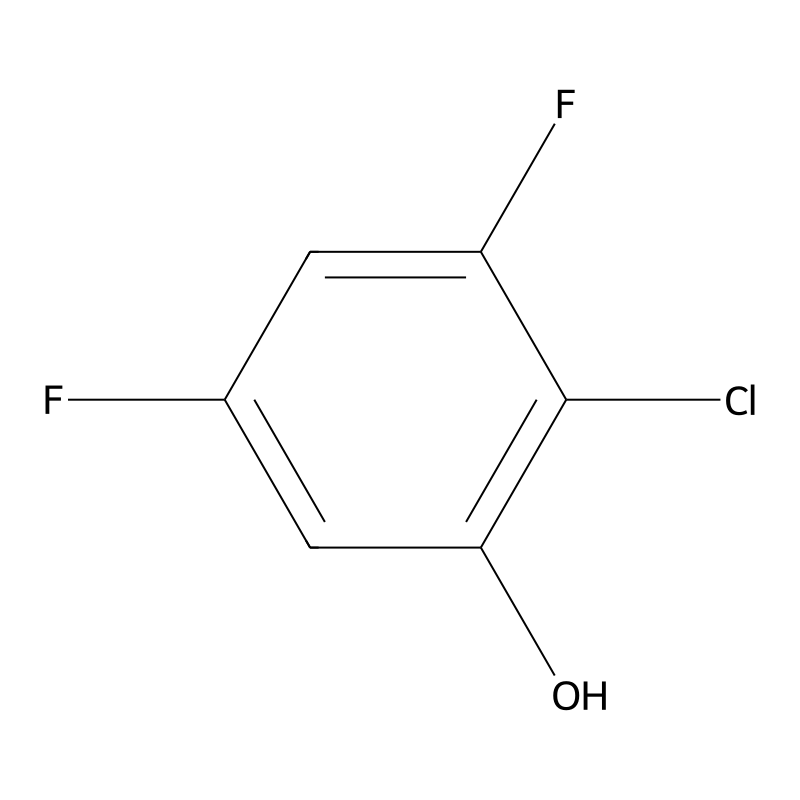

2-Chloro-3,5-difluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Chemical Synthesis

Application: 2-Chloro-3,5-difluorophenol is used as a building block in chemical synthesis.

Methods of Application: The synthesis of 2-chloro-3,5-difluorophenol has been reported from 2,4-difluoroaniline via bromination, Sandmeyer reaction, Grignard reaction, and esterification. .

Results or Outcomes: The specific outcomes of using 2-Chloro-3,5-difluorophenol in chemical synthesis would depend on the specific reactions it’s used in. .

2-Chloro-3,5-difluorophenol has the molecular formula C₆H₃ClF₂O. It is characterized as a halogenated phenol with chlorine and fluorine substituents on the benzene ring. This compound typically appears as a colorless crystalline solid with a pungent odor . The presence of halogen atoms contributes to its reactivity and potential biological activity.

- Interaction with biological targets: The unique electronic properties due to the presence of chlorine and fluorine atoms might enable interactions with specific biomolecules, potentially influencing cellular processes.

- Metabolic pathways: Depending on the route of administration and metabolic fate, the compound could undergo specific transformations within the body, leading to downstream effects.

As with any halogenated compound, potential safety concerns associated with 2-chloro-3,5-difluorophenol include:

- Toxicity: The exact toxicity profile is not fully characterized, but the presence of chlorine suggests potential health risks upon exposure.

- Skin and eye irritation: The compound might cause irritation upon contact with skin and eyes due to its reactive nature.

- Environmental impact: The release of the compound into the environment should be minimized due to the potential for persistence and bioaccumulation.

Data and Sources:

- Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups under specific conditions.

- Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to yield different derivatives.

- Coupling Reactions: It can engage in coupling reactions to create biaryl compounds .

Common Reagents and Conditions- Substitution: Sodium hydroxide or potassium carbonate in suitable solvents.

- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Research indicates that 2-Chloro-3,5-difluorophenol exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties. The mechanism of action may involve interactions with specific molecular targets, where the phenolic group forms hydrogen bonds with biological molecules while the halogen atoms participate in halogen bonding .

The synthesis of 2-Chloro-3,5-difluorophenol typically involves halogenation of phenolic derivatives. Common methods include:

- Halogenation of Phenol: Chlorination and fluorination processes using chlorine and fluorine gases or their compounds in controlled environments.

- Industrial Production: Multi-step processes starting from phenol that include halogenation reactions followed by purification steps to ensure product quality .

2-Chloro-3,5-difluorophenol finds applications across various domains:

- Chemical Industry: Used as an intermediate in synthesizing more complex organic molecules.

- Biological Research: Explored for drug development due to its unique structure and potential therapeutic properties.

- Environmental Science: Investigated for its role as an organic contaminant in wastewater treatment processes .

Studies have focused on the interactions of 2-Chloro-3,5-difluorophenol with enzymes and receptors. Its ability to form hydrogen bonds may influence enzyme activity and receptor binding, which could lead to various biological effects. Understanding these interactions is crucial for assessing its potential therapeutic applications .

Several compounds share structural similarities with 2-Chloro-3,5-difluorophenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Chloro-3,6-difluorophenol | C₆H₃ClF₂O | Different substitution pattern (position of fluorine) |

| 3-Chloro-2,6-difluorophenol | C₆H₃ClF₂O | Variation in the positions of chlorine and fluorine |

| 4-Chloro-5-fluorobenzene-1,2-diamine | C₆H₄ClF₂N | Contains nitrogen; different functional groups |

Uniqueness

The uniqueness of 2-Chloro-3,5-difluorophenol lies in its specific substitution pattern. This arrangement affects its reactivity and interactions with other molecules, making it valuable for various applications in research and industry .

The Sandmeyer reaction provides a fundamental approach for synthesizing halogenated phenolic compounds through the conversion of aromatic amines to corresponding halides via diazonium salt intermediates [1]. This methodology offers particular advantages for the preparation of 2-chloro-3,5-difluorophenol by enabling selective halogenation patterns that would be difficult to achieve through direct electrophilic aromatic substitution.

The bromination-Sandmeyer pathway typically initiates with the diazotization of appropriately substituted aniline precursors in the presence of sodium nitrite and hydrochloric acid under controlled temperature conditions [2] [1]. Research has demonstrated that copper bromide catalysts facilitate the conversion of diazonium salts to brominated intermediates, which subsequently undergo transformation to the desired phenolic products [2]. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, wherein copper salts serve as both reagents and catalysts [1].

Lobana and colleagues reported successful Sandmeyer bromination using copper(I) bromide in acetonitrile-chloroform mixtures at ambient temperature [2]. The reaction mechanism involves initial oxidation of copper(I) to copper(II), followed by radical formation and subsequent bromide incorporation [2]. This approach has been extended to fluorinated aromatic systems, where the presence of fluorine substituents influences the reactivity patterns and selectivity of the bromination process.

Reaction Conditions and Optimization

The optimization of bromination-Sandmeyer conditions for fluorophenol synthesis requires careful control of temperature, solvent composition, and catalyst loading [2]. Studies have shown that temperatures maintained between 0-5°C during diazotization followed by elevation to 65-75°C for the Sandmeyer transformation provide optimal yields [2] [1]. The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate has been reported to enhance selectivity and product formation ratios [2].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Diazotization Temperature | 0-5°C | High selectivity |

| Sandmeyer Temperature | 65-75°C | Improved conversion |

| Copper Catalyst Loading | 0.5-1.5 equivalents | Enhanced reaction rate |

| Reaction Time | 2-4 hours | Complete transformation |

Grignard Reaction-Mediated Synthesis

Grignard reactions provide an alternative synthetic route for accessing 2-chloro-3,5-difluorophenol through organometallic intermediates [3] [4]. The formation of Grignard reagents from fluorinated aromatic halides presents unique challenges due to the strength of carbon-fluorine bonds, which typically resist activation by conventional magnesium metal [4].

Recent mechanochemical approaches have demonstrated the possibility of generating fluoro-Grignard reagents through ball milling techniques [4]. Speight and Hanusa reported that milling fluoronaphthalenes with excess magnesium metal for extended periods, followed by treatment with iron(III) chloride, produces coupling products in moderate yields [4]. Although the yields obtained from fluorinated substrates remain lower than their brominated counterparts, this methodology opens new possibilities for Grignard-mediated synthesis of fluorophenol derivatives.

Mechanochemical Activation Strategies

The mechanochemical preparation of Grignard reagents from organofluorine compounds requires specialized conditions to overcome the inherent stability of carbon-fluorine bonds [4]. Density functional theory calculations indicate that the activation energies for carbon-fluorine bond cleavage are significantly higher than those for other carbon-halogen bonds, necessitating more aggressive activation methods [4].

The reaction mechanism for mechanochemically induced Grignard formation involves direct electron transfer from magnesium metal to the organic halide, facilitated by the high-energy environment created during ball milling [4]. This process generates reactive organometallic intermediates that can undergo subsequent functionalization reactions to yield phenolic products.

| Substrate Type | Milling Time | Yield Range | Product Distribution |

|---|---|---|---|

| Fluoronaphthalenes | 2 hours | 15-25% | Homocoupled products |

| Bromonaphthalenes | 2 hours | 20-30% | Homocoupled products |

| Mixed halides | 2-4 hours | Variable | Complex mixtures |

Multi-Step Synthesis from 2,4-Difluoroaniline

The conversion of 2,4-difluoroaniline to 2-chloro-3,5-difluorophenol represents a strategic multi-step approach that leverages readily available starting materials [5] [6] [7]. This pathway typically involves diazotization of the aniline precursor followed by hydrolysis to generate the corresponding phenol, with subsequent selective halogenation to introduce the chlorine substituent.

The initial diazotization step requires treatment of 2,4-difluoroaniline with sodium nitrite in the presence of mineral acid under carefully controlled temperature conditions [6] [7]. The resulting diazonium salt undergoes hydrolysis when heated with water, leading to the formation of the phenolic product through nitrogen elimination [6] [7]. This transformation follows a well-established mechanism involving nucleophilic attack by water on the electron-deficient aromatic carbon bearing the diazonium group.

Research has demonstrated that the conversion of aniline derivatives to phenols through diazotization-hydrolysis proceeds with high efficiency when reaction conditions are optimized [8] [9]. The process typically achieves yields in the range of 75-90% when appropriate temperature control and reagent stoichiometry are maintained [8] [9].

Mechanistic Considerations

The mechanism of aniline-to-phenol conversion involves several discrete steps, beginning with the formation of nitrous acid from sodium nitrite and hydrochloric acid in situ [6] [7]. The nitrous acid subsequently reacts with the amino group to form the diazonium salt, which remains stable under low-temperature conditions but decomposes readily upon heating [7].

The hydrolysis step proceeds through a unimolecular mechanism involving departure of molecular nitrogen and formation of a phenyl cation intermediate [7]. Water molecules attack this highly electrophilic intermediate, ultimately leading to phenol formation after proton loss [7]. The presence of fluorine substituents on the aromatic ring influences both the stability of the diazonium salt and the reactivity of the phenyl cation intermediate.

| Reaction Stage | Temperature | Time | Typical Yield |

|---|---|---|---|

| Diazotization | 0-5°C | 1-2 hours | Quantitative |

| Hydrolysis | 90-100°C | 2-4 hours | 80-90% |

| Isolation | Ambient | Variable | 75-85% |

Novel Approaches in Fluorophenol Derivatization

Recent advances in fluorophenol synthesis have focused on developing novel derivatization strategies that enable selective introduction of fluorine and chlorine substituents [10] [11] [12]. These approaches often employ specialized reagents and reaction conditions designed to overcome the challenges associated with selective aromatic functionalization.

Ritter and colleagues reported a novel method for preparing ortho-fluorophenols from non-aromatic precursors using α-diazocyclohexenons as starting materials [10]. Treatment of these substrates with Selectfluor and triethylamine trihydrofluoride, followed by hydrogen fluoride elimination and tautomerization, afforded ortho-fluorophenols regioselectively in good yields [10]. This methodology provides access to fluorinated aromatic compounds through a unique ring-forming sequence that avoids many of the selectivity issues associated with direct aromatic fluorination.

Deoxyfluorination Methodologies

Deoxyfluorination represents another promising approach for fluorophenol synthesis, involving the direct replacement of phenolic hydroxyl groups with fluorine atoms [12]. Lectka and coworkers developed an operationally simple ipso-fluorination protocol using a novel deoxyfluorination reagent derived from N,N-diaryl-2-chloroimidazolium chloride and cesium fluoride [12].

This reagent system enables the conversion of phenols to aryl fluorides under mild conditions, offering advantages over traditional fluorination methods that often require harsh reaction conditions or specialized equipment [12]. The reaction proceeds through an ipso-substitution mechanism, wherein the fluorinating reagent attacks the phenolic carbon directly, leading to hydroxyl group displacement.

| Fluorinating Reagent | Reaction Conditions | Yield Range | Substrate Scope |

|---|---|---|---|

| Selectfluor/Et₃N·3HF | Room temperature, 5 min | 60-85% | α-Diazocyclohexenones |

| Imidazolium-based reagent | Toluene, 80°C, 12 h | 70-90% | Various phenols |

| Traditional methods | Harsh conditions | Variable | Limited scope |

Aryne-Mediated Synthesis

The use of aryne intermediates in fluorinated compound synthesis has gained considerable attention as a method for accessing complex fluorinated aromatic structures [11] [13]. Aryne intermediates, generated through elimination reactions from appropriate precursors, can undergo various cycloaddition and nucleophilic addition reactions to introduce fluorine-containing substituents.

This methodology offers particular advantages for the synthesis of multiply substituted fluorinated aromatics, where traditional electrophilic aromatic substitution approaches may lack the required selectivity [11] [13]. The reactive nature of aryne intermediates enables functionalization patterns that would be difficult to achieve through conventional synthetic approaches.

Industrial-Scale Production Challenges

The industrial production of 2-chloro-3,5-difluorophenol faces several significant challenges related to process scalability, economic feasibility, and environmental considerations [14] [15]. These challenges stem from the specialized reagents required for fluorine incorporation, the need for precise reaction control, and the management of potentially hazardous intermediates.

Cost considerations play a crucial role in determining the viability of different synthetic approaches for large-scale production [14]. The preparation of para-fluorophenol through hydrolysis of para-bromofluorobenzene has been extensively studied as a model system for understanding the economics of fluorinated phenol synthesis [14]. Research has shown that yields of 85-90% can be achieved using optimized reaction conditions, but the cost of starting materials and specialized equipment remains a significant factor [14].

Process Optimization Strategies

Industrial-scale synthesis requires careful optimization of reaction conditions to maximize yield while minimizing waste generation and energy consumption [14] [15]. Studies on fluorophenol production have identified several key parameters that influence process efficiency, including temperature control, catalyst selection, and purification methods [14].

The hydrolysis of halogenated aromatics to phenols typically requires elevated temperatures and specialized reactor designs to handle corrosive reaction conditions [14]. The use of mixed base systems, such as sodium hydroxide combined with sodium carbonate, has been shown to improve selectivity and reduce unwanted side reactions [14].

| Process Parameter | Optimization Target | Industrial Impact |

|---|---|---|

| Reaction Temperature | 200-210°C | Energy efficiency |

| Catalyst Loading | 6-12 mol ratio | Cost reduction |

| Reaction Time | 4 hours | Productivity |

| Waste Generation | <5% | Environmental compliance |

Environmental and Regulatory Considerations

The production of halogenated aromatic compounds is subject to stringent environmental regulations due to concerns about persistent organic pollutants and potential bioaccumulation [15] [16]. Industrial processes must incorporate appropriate waste treatment and emission control systems to meet regulatory requirements.

The development of greener synthetic methodologies has become a priority for industrial fluorophenol production [15] [16]. Recent research has focused on developing catalytic systems that operate under milder conditions and generate fewer hazardous byproducts. Palladium-catalyzed chlorination reactions have shown promise as environmentally friendlier alternatives to traditional halogenation methods [16].

Molecular Geometry and Crystallographic Analysis

2-Chloro-3,5-difluorophenol is an aromatic halogenated phenol compound with the molecular formula C₆H₃ClF₂O and a molecular weight of 164.54 g/mol [1] [2] [3]. The compound features a benzene ring substituted with one hydroxyl group (-OH), one chlorine atom at the 2-position, and two fluorine atoms at the 3- and 5-positions relative to the hydroxyl group [1] [2] [4].

The molecular structure is characterized by specific structural identifiers including the IUPAC name 2-chloro-3,5-difluorophenol, CAS registry number 206986-81-4, and the SMILES notation C1=C(C=C(C(=C1F)Cl)O)F [1] [2] [4]. The InChI key ZQWULOHSTAQTKJ-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [1] [2] [4].

While specific crystallographic data for 2-Chloro-3,5-difluorophenol was not found in the available literature, related difluorophenol compounds have been studied extensively. For comparison, the closely related 3,5-difluorophenol has been characterized by X-ray crystallography, showing an amphiphilic layer-like arrangement with hydrophilic contacts involving hydroxyl groups and hydrogen atoms, and hydrophobic contacts involving fluorine atoms [5].

Theoretical computational studies on similar halogenated phenol compounds suggest that these molecules adopt planar conformations with specific bond lengths and angles characteristic of aromatic systems [6]. The presence of electronegative halogen substituents (chlorine and fluorine) significantly influences the electronic distribution within the benzene ring, affecting both the molecular geometry and reactivity profile [7].

Thermochemical Properties

Melting Point Behavior

2-Chloro-3,5-difluorophenol exhibits a well-defined melting point range of 45.0-46.0°C [1] [2] [8] [9]. This relatively low melting point is consistent with the crystalline powder form of the compound and indicates moderate intermolecular forces in the solid state [1] [2].

The melting point behavior reflects the balance between molecular packing efficiency and intermolecular interactions, including hydrogen bonding through the phenolic hydroxyl group and halogen-halogen interactions. The presence of multiple halogen substituents creates specific steric and electronic effects that influence the crystal lattice stability [9].

Boiling Point Under Reduced Pressure

The compound demonstrates a boiling point of 76.0°C at 37.0 mmHg (approximately 49.3 mbar) [1] [2] [8] [9]. This reduced pressure boiling point indicates significant volatility under vacuum conditions, which is important for purification and handling procedures.

The relatively low boiling point under reduced pressure suggests moderate intermolecular forces and provides practical advantages for laboratory manipulation and purification through distillation techniques [1] [2]. The flash point of 66°C indicates the compound's flammability characteristics and safety considerations for handling [1] [2] [9].

Solubility Profile and Partition Coefficients

The predicted logarithmic partition coefficient (LogP) value of 2.52 [10] indicates moderate lipophilicity for 2-Chloro-3,5-difluorophenol. This value suggests the compound has a balanced affinity for both aqueous and organic phases, with a preference for organic solvents.

The predicted density of 1.520 ± 0.06 g/cm³ [9] indicates the compound is significantly denser than water, which affects its behavior in biphasic systems and influences its environmental fate and transport properties.

While specific water solubility data was not found in the literature, the LogP value and molecular structure suggest limited water solubility due to the hydrophobic halogen substituents, though the phenolic hydroxyl group provides some hydrophilic character [10] [7]. The compound's solubility profile is likely influenced by the electronic effects of the halogen substituents, which increase the acidity of the phenolic proton and may affect hydrogen bonding capabilities.

Acid-Base Characteristics and pKa Determination

2-Chloro-3,5-difluorophenol exhibits enhanced acidity compared to unsubstituted phenol due to the electron-withdrawing effects of the halogen substituents. Predicted pKa values range from 6.50 ± 0.15 to 7.133 [10] [9], indicating the compound is significantly more acidic than phenol (pKa ≈ 10).

The presence of both chlorine and fluorine substituents on the aromatic ring creates strong electron-withdrawing inductive effects that stabilize the phenoxide anion formed upon deprotonation [10] [9]. The fluorine atoms at the 3- and 5-positions, combined with the chlorine atom at the 2-position, collectively enhance the acidity through resonance and inductive effects.

These predicted pKa values position 2-Chloro-3,5-difluorophenol as a moderately strong phenolic acid, with implications for its behavior in biological systems, environmental fate, and chemical reactivity [10] [9]. The enhanced acidity also affects the compound's solubility in alkaline solutions and its potential for forming phenoxide salts under basic conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃ClF₂O | [1] [2] [4] |

| Molecular Weight | 164.54 g/mol | [1] [2] [4] |

| Melting Point | 45.0-46.0°C | [1] [2] [8] [9] |

| Boiling Point (37 mmHg) | 76.0°C | [1] [2] [8] [9] |

| Density (predicted) | 1.520 ± 0.06 g/cm³ | [9] |

| pKa (predicted) | 6.50-7.13 | [10] [9] |

| LogP (predicted) | 2.52 | [10] |

| Flash Point | 66°C | [1] [2] [9] |

| Physical Form | Crystalline Powder | [1] [2] |

| Color | White to off-white | [1] [2] |

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant